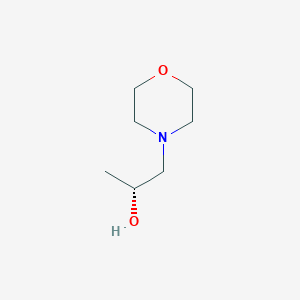
(2R)-1-(morpholin-4-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Morpholines, including "(2R)-1-(morpholin-4-yl)propan-2-ol," are synthesized from various precursors like vicinal amino alcohols, oxiranes, and aziridines. These syntheses often involve catalytic or chemical reactions that introduce the morpholine moiety into the target molecule. The synthetic approaches aim to achieve high yields and selectivities, utilizing morpholines as catalysts, auxiliaries, or as targets themselves due to their biological and chemical utility (Palchikov, 2013).
Molecular Structure Analysis
The molecular structure of "this compound" is characterized by the presence of a morpholine ring—a saturated heterocycle containing oxygen and nitrogen. This structural feature imparts distinct chemical properties to the compound, making it a valuable building block in organic synthesis. The chirality at the 2R position influences its interactions and reactivity, crucial for its applications in chiral synthesis and pharmaceuticals.
Chemical Reactions and Properties
Morpholine derivatives participate in a wide range of chemical reactions, leveraging their heterocyclic structure for nucleophilic substitutions, electrophilic additions, and cycloadditions. These reactions are central to the functionalization of the morpholine ring and the introduction of various substituents, tailoring the compound's chemical properties for specific applications. The reactivity is significantly influenced by the morpholine's electronic and steric properties, enabling precise control over the chemical transformations (Asif & Imran, 2019).
Physical Properties Analysis
The physical properties of "this compound," such as boiling point, melting point, solubility, and density, are determined by its molecular structure. The presence of the morpholine ring and the hydroxyl group significantly impacts its polarity, hydrogen bonding capacity, and solubility in organic solvents and water. These properties are crucial for its application in various chemical processes and formulations.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards acids/bases, and stability under different conditions, are pivotal for the compound's utility in synthetic chemistry and pharmaceuticals. The morpholine ring's nitrogen atom acts as a weak base, participating in protonation and deprotonation reactions, which are essential for its biological activity and interaction with other molecules in chemical reactions.
Wissenschaftliche Forschungsanwendungen
Chemoenzymatic Synthesis
(2R)-1-(morpholin-4-yl)propan-2-ol is utilized in the chemoenzymatic synthesis of optically active compounds. A study demonstrated its application in synthesizing an enantiomerically enriched ethereal analog of (R)-iso-moramide, a potential synthetic opiate with improved affinity toward opioid receptors. The synthesis involved lipase-catalyzed kinetic resolution and transesterification, highlighting its significance in the development of potent analgesics (Borowiecki, 2022).
Biological Properties Synthesis
Another research focused on synthesizing new compounds with this compound, revealing pronounced anticonvulsive and peripheral n-cholinolytic activities. These compounds displayed notable biological properties, although they did not exhibit antibacterial activity (Papoyan et al., 2011).
Corrosion Inhibition
Research has shown that derivatives of this compound, such as 1,3-di-morpholin-4-yl-propan-2-ol, can be effective corrosion inhibitors for metals like carbon steel and brass. These compounds act as anodic inhibitors, forming protective layers on metal surfaces (Gao, Liang, & Wang, 2007), (Liang & Gao, 2007).
Xanthine Oxidase Inhibition
Compounds like 6-(propan-2-yl)-4-methyl-morpholine-2,5-diones, derived from this compound, have been evaluated for their inhibitory activity against xanthine oxidase and for anti-inflammatory effects. These compounds show promise for use in treating conditions like gout and inflammation (Šmelcerović et al., 2013).
Antimicrobial Activity
Studies on derivatives of this compound have shown antimicrobial properties. For instance, 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione exhibited antimicrobial activity against several bacterial strains, demonstrating its potential for pharmacological applications (Yancheva et al., 2012).
Synthesis of Tertiary Amines
The compound has been used in the synthesis of tertiary amines, which have applications in various fields including medicinal chemistry. These amines are synthesized through alkylation reactions and have been studied for their inhibitory performance on carbon steel corrosion, adding to their versatility (Gao, Liang, & Wang, 2007).
Eigenschaften
IUPAC Name |
(2R)-1-morpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(9)6-8-2-4-10-5-3-8/h7,9H,2-6H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXQOLYGKLGQKA-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1CCOCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65617-06-3 |
Source


|
| Record name | (2R)-1-(morpholin-4-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

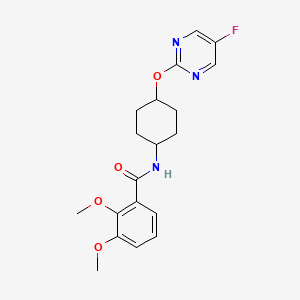
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide](/img/structure/B2490809.png)
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propan-2-yl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2490810.png)
![Ethyl 5-[(3-bromobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2490811.png)

![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene}hydroxylamine](/img/structure/B2490816.png)
![4-({[(2,6-Difluorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2490818.png)
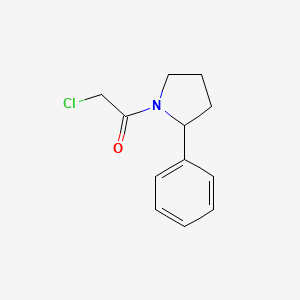
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2490823.png)
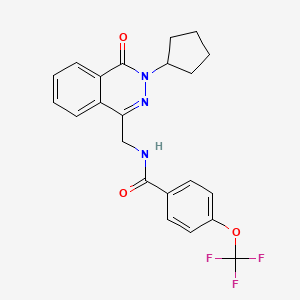
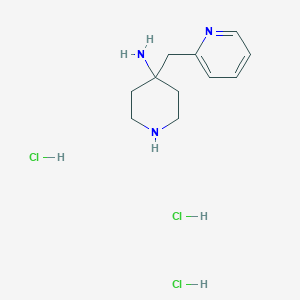


![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2490830.png)